molecular formula C17H28N4O B4359485 1-ETHYL-N-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-1H-PYRAZOLE-4-CARBOHYDRAZIDE

1-ETHYL-N-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-1H-PYRAZOLE-4-CARBOHYDRAZIDE

Cat. No.: B4359485
M. Wt: 304.4 g/mol
InChI Key: XLEFLSJJKVQTHM-UHFFFAOYSA-N
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Description

N’-[4-(1,1-dimethylpropyl)cyclohexylidene]-1-ethyl-1H-pyrazole-4-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a cyclohexylidene ring, a pyrazole ring, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(1,1-dimethylpropyl)cyclohexylidene]-1-ethyl-1H-pyrazole-4-carbohydrazide typically involves multiple steps, starting with the preparation of the cyclohexylidene and pyrazole intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation reactions. The final step involves the condensation of the intermediates with carbohydrazide under reflux conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(1,1-dimethylpropyl)cyclohexylidene]-1-ethyl-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenated reagents like bromoethane (C2H5Br) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[4-(1,1-dimethylpropyl)cyclohexylidene]-1-ethyl-1H-pyrazole-4-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[4-(1,1-dimethylpropyl)cyclohexylidene]-1-ethyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-dimethylpropyl)cyclohexane
  • Cyclohexanone, 4-(1,1-dimethylpropyl)-

Uniqueness

N’-[4-(1,1-dimethylpropyl)cyclohexylidene]-1-ethyl-1H-pyrazole-4-carbohydrazide is unique due to its combination of a cyclohexylidene ring, a pyrazole ring, and a carbohydrazide group. This structural complexity gives it distinct chemical and biological properties compared to simpler compounds like 4-(1,1-dimethylpropyl)cyclohexane or cyclohexanone, 4-(1,1-dimethylpropyl)-.

Properties

IUPAC Name

1-ethyl-N-[[4-(2-methylbutan-2-yl)cyclohexylidene]amino]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O/c1-5-17(3,4)14-7-9-15(10-8-14)19-20-16(22)13-11-18-21(6-2)12-13/h11-12,14H,5-10H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEFLSJJKVQTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(=NNC(=O)C2=CN(N=C2)CC)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ETHYL-N-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-1H-PYRAZOLE-4-CARBOHYDRAZIDE
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1-ETHYL-N-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-1H-PYRAZOLE-4-CARBOHYDRAZIDE
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1-ETHYL-N-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-1H-PYRAZOLE-4-CARBOHYDRAZIDE
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1-ETHYL-N-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-1H-PYRAZOLE-4-CARBOHYDRAZIDE
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1-ETHYL-N-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-1H-PYRAZOLE-4-CARBOHYDRAZIDE
Reactant of Route 6
1-ETHYL-N-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-1H-PYRAZOLE-4-CARBOHYDRAZIDE

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